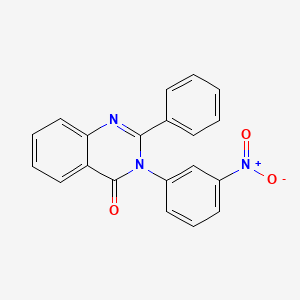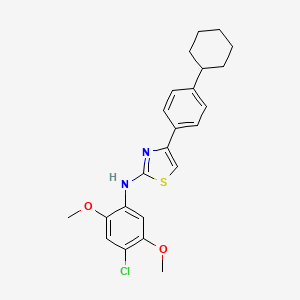![molecular formula C21H24ClN3O4S B15008919 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide](/img/structure/B15008919.png)
1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, and piperidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the piperidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The piperidine core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.
Condensation with the aldehyde: The final step involves the condensation of the sulfonyl piperidine with 4-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl and methoxyphenyl groups with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE would depend on its specific application. Generally, the sulfonyl and methoxyphenyl groups can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-METHOXYBENZENESULFONYL)-N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with different substituents on the benzene rings.
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of sulfonyl, methoxyphenyl, and piperidine groups in 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the development of new materials, drugs, and research tools.
Eigenschaften
Molekularformel |
C21H24ClN3O4S |
|---|---|
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15(16-3-7-19(29-2)8-4-16)23-24-21(26)17-11-13-25(14-12-17)30(27,28)20-9-5-18(22)6-10-20/h3-10,17H,11-14H2,1-2H3,(H,24,26)/b23-15+ |
InChI-Schlüssel |
NEMVAPPJLYIVBE-HZHRSRAPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B15008878.png)
![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B15008883.png)
![Tert-butyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15008890.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15008896.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008904.png)


![[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester](/img/structure/B15008940.png)
![2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B15008944.png)

